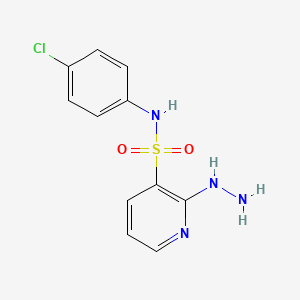

N-(4-氯苯基)-2-肼基吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

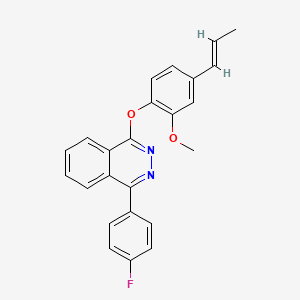

N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide is a chemical compound that belongs to the sulfonamide family. Sulfonamides are known for their various biological activities, including antibacterial and anticancer properties. Although the specific compound N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives that share structural similarities and could provide insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to a sulfonamide core structure to achieve desired biological activities. For instance, the paper discussing the inhibition of cancer cell invasion describes the synthesis of several compounds based on previously reported Rab27a-targeting synthetic compounds . While the exact synthesis method for N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide is not detailed, similar synthetic strategies could potentially be applied to create this compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. The paper on 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide provides information on the dihedral angle between pyridine rings in a related compound, which is a structural feature that could affect the compound's interaction with biological targets . The anti-orientation of the N atom to the N-H bond and the formation of zigzag chains through hydrogen bonds are also notable structural characteristics that could be relevant to N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including tautomerism, which can influence their chemical behavior and biological activity. The paper on sulfonamide-1,2,4-triazine derivatives discusses the sulfonamide-sulfonimide tautomerism and how it is affected by solvent polarity . This tautomerism involves the interconversion between sulfonamide and sulfonimide forms, which could also be a consideration for the chemical reactions of N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, hydrogen bonding, and intermolecular interactions, are crucial for their function as therapeutic agents. The papers provided do not directly discuss the properties of N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide, but they do provide insights into the properties of related compounds. For example, the strong intermolecular hydrogen bonds observed in the sulfonamide-1,2,4-triazine derivatives could suggest similar bonding capabilities for N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide . Additionally, the impact of solvent polarity on tautomerism could inform the solubility and stability of the compound in different environments .

科学研究应用

抗病毒活性

N-(4-氯苯基)-2-肼基吡啶-3-磺酰胺衍生物已合成并经过测试,具有抗病毒特性。陈等人(2010 年)的一项研究专注于 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物的合成,发现某些化合物具有抗烟草花叶病毒活性 (Chen et al., 2010)。

抗癌潜力

Krzysztof Szafrański 和 J. Sławiński (2015) 合成了 4-取代-N-(苯基氨基甲酰基)-3-吡啶磺酰胺,某些化合物显示出对白血病、结肠癌和黑色素瘤的有希望的活性 (Szafrański & Sławiński, 2015)。

抑制分枝杆菌酶

Güzel 等人(2009 年)开发了 2-(肼基羰基)-3-芳基-1H-吲哚-5-磺酰胺的衍生物,显示出对分枝杆菌碳酸酐酶的有效抑制作用,这在开发抗分枝杆菌剂中至关重要 (Güzel et al., 2009)。

合成方法

Colombe 等人(2015 年)描述了一种制备芳基和杂芳基磺酰胺的方法,表明 N-(4-氯苯基)-2-肼基吡啶-3-磺酰胺在化学合成中的用途广泛 (Colombe, Debergh, & Buchwald, 2015)。

碳酸酐酶抑制剂

Güzel 等人(2010 年)的一项研究表明,2-(肼基羰基)-3-取代-苯基-1H-吲哚-5-磺酰胺的衍生物是碳酸酐酶的有效抑制剂,显示出在药物化学应用中的潜力 (Güzel et al., 2010)。

分子结构分析

Siddiqui 等人(2008 年)探讨了 2-[N-(4-氯苯基)氨基甲酰基]苯磺酰胺的分子结构,突出了其在医学应用中的潜力 (Siddiqui et al., 2008)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2S/c12-8-3-5-9(6-4-8)16-19(17,18)10-2-1-7-14-11(10)15-13/h1-7,16H,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOJHMGARNQNRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)

![N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3004232.png)

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B3004233.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B3004238.png)

![2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B3004244.png)

![N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3004245.png)

![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)